Cas no 79416-52-7 (4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)-)
79416-52-7 structure
Product Name:4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)-
CAS-nummer:79416-52-7
MF:C7H11NO3
MW:157.167142152786
CID:568056
PubChem ID:133204
Update Time:2025-04-19
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)-
- 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one, 3-(2-hydroxyethyl)-, (3S-cis)-
- hydroxyethylclavam
- 2-Hydroxyethylclavam
- 3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
- CHEBI:81030
- Q27154989
- (-)-2-(2-hydroxyethyl)clavam
- DTXSID701000460
- 79416-52-7
- C17361
- SCHEMBL11327723
-
- Inchi: 1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1
- InChI-sleutel: UEGDICIJUUEIOL-FSPLSTOPSA-N
- LACHT: O1[C@@H](CCO)CN2C(C[C@H]12)=O
Berekende eigenschappen
- Exacte massa: 157.074
- Monoisotopische massa: 157.074
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 183
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1
- Topologisch pooloppervlak: 49.8Ų
Experimentele eigenschappen
- Dichtheid: 1.35
- Kookpunt: 350.2°C at 760 mmHg
- Vlampunt: 165.6°C
- Brekindex: 1.562
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one,3-(2-hydroxyethyl)-, (3S,5S)- Gerelateerde literatuur
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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